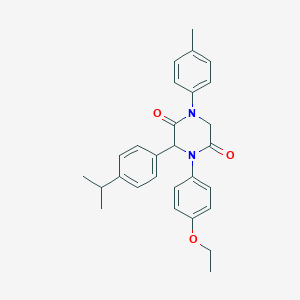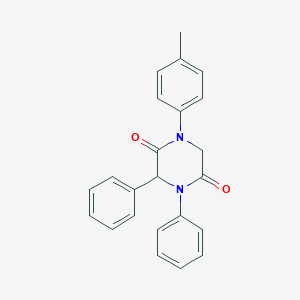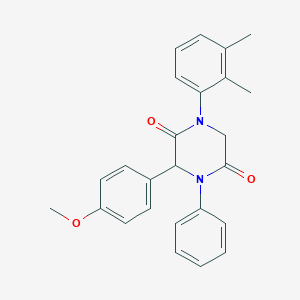![molecular formula C27H25FN2O2 B242482 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, also known as Compound A, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A involves its interaction with various molecular targets, including the mitochondrial respiratory chain, the PI3K/Akt/mTOR signaling pathway, and the Nrf2/ARE signaling pathway. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. In addition, this compound A has been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound A has been shown to have a range of biochemical and physiological effects, including anti-tumor, neuroprotective, anti-inflammatory, and antioxidant activities. It has been found to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and protect against neurodegeneration.
実験室実験の利点と制限
One of the main advantages of 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A for lab experiments is its high potency and specificity, allowing for precise targeting of molecular pathways. However, one limitation is its potential toxicity, which must be carefully monitored in in vitro and in vivo studies.
将来の方向性
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is the development of novel delivery methods for this compound A, such as nanoparticles or liposomes, to improve its bioavailability and reduce toxicity. Additionally, further studies are needed to elucidate the precise molecular mechanisms of action of this compound A and its potential therapeutic applications in various disease states.
Conclusion
In conclusion, this compound A is a synthetic chemical compound with potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its high potency and specificity make it a promising candidate for further research, although its potential toxicity must be carefully monitored. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成法
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with 2-fluorobenzaldehyde, followed by the condensation of the resulting product with 1-methyl-2-phenylethylamine. The final step involves the cyclization of the intermediate product with phosgene to yield this compound A.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells, as well as inhibiting the growth and proliferation of cancer cells. In addition, this compound A has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C27H25FN2O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C27H25FN2O2/c1-18-10-9-15-23(20(18)3)29-17-25(31)30(24-14-8-7-13-22(24)28)26(27(29)32)19(2)16-21-11-5-4-6-12-21/h4-16,26H,17H2,1-3H3/b19-16+ |
InChIキー |
XFGMPIODKJCJNQ-KNTRCKAVSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)/C(=C/C3=CC=CC=C3)/C)C4=CC=CC=C4F)C |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4F)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



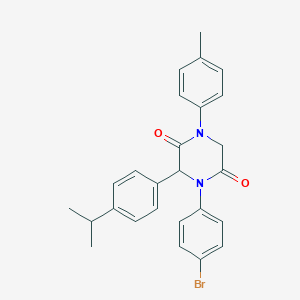
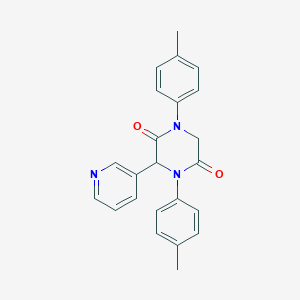
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)


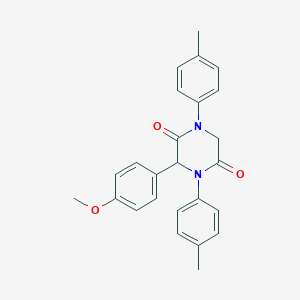

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
